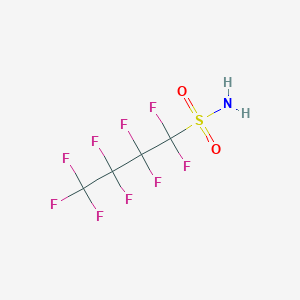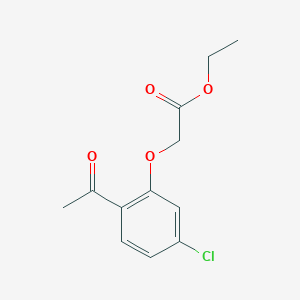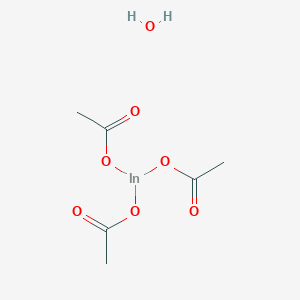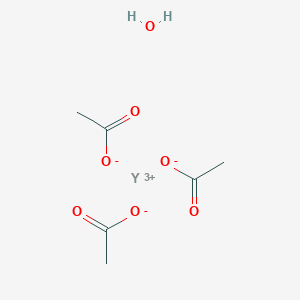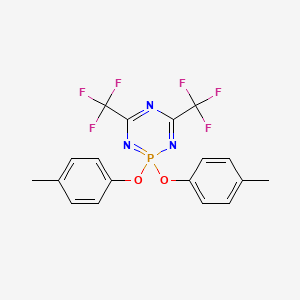
2,2-Bis(trifluoromethyl)oxirane
Overview
Description
2,2-Bis(trifluoromethyl)oxirane is a fluorinated oxirane characterized by its electron deficiency and high kinetic energy. This compound is known for its versatile nature, finding utility as a lubricant and demonstrating efficacy in synthesizing epoxides and other organic compounds .
Mechanism of Action
Target of Action
2,2-Bis(trifluoromethyl)oxirane is a fluorinated oxirane . It is characterized by its electron deficiency and high kinetic energy . .
Mode of Action
The compound’s mode of action is primarily through its interaction with other molecules due to its electron deficiency and high kinetic energy . It demonstrates efficacy in synthesizing epoxides and other organic compounds
Biochemical Pathways
It is known to be involved in the synthesis of epoxides and other organic compounds .
Result of Action
It is known to be effective in synthesizing epoxides and other organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is stable under normal temperatures but can degrade when exposed to heat, light, or oxygen . Therefore, it should be stored away from direct sunlight and high-temperature environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Bis(trifluoromethyl)oxirane can be synthesized through the oxidation of hexafluoroisobutene (CH2=C(CF3)2) using oxygen in the substantial absence of oxidation catalysts. This process is typically conducted at temperatures of 200-400°C and pressures of 0.01-100 megapascals .
Industrial Production Methods: The industrial production of this compound involves the liquid phase oxidation of the corresponding olefin, CH2=C(CF3)2, using sodium hypochlorite under phase-transfer catalysis conditions .
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(trifluoromethyl)oxirane undergoes various types of reactions, including:
Nucleophilic Addition: The ring-opening of this compound by oxygen, nitrogen, sulfur, or carbon nucleophiles proceeds regioselectively, forming tertiary alcohols.
Electrophilic Addition: The reaction with strong acids (HX) under mild conditions leads to the formation of XCH2C(CF3)2OH (X = FSO2O, CF3SO2O, Cl, I).
Common Reagents and Conditions:
Nucleophilic Reagents: Oxygen, nitrogen, sulfur, or carbon nucleophiles.
Electrophilic Reagents: Strong acids such as FSO2O, CF3SO2O, Cl, and I.
Conditions: Mild conditions for electrophilic addition and phase-transfer catalysis for nucleophilic addition.
Major Products:
Tertiary Alcohols: Formed from nucleophilic addition.
Halogenated Alcohols: Formed from electrophilic addition.
Scientific Research Applications
2,2-Bis(trifluoromethyl)oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various fluorinated organic compounds and epoxides.
Biology: Its fluorinated nature makes it useful in studying enzyme interactions and protein modifications.
Industry: Utilized as a lubricant and in the production of specialty chemicals.
Comparison with Similar Compounds
- Hexafluoroisobutylene Oxide
- 3,3,3-Trifluoro-2-(trifluoromethyl)-1,2-propenoxide
- 2,2-Difluoro-3-(fluoromethyl)-3-(trifluoromethyl)oxirane
Uniqueness: 2,2-Bis(trifluoromethyl)oxirane stands out due to its high kinetic energy and electron deficiency, which make it highly reactive and versatile in various chemical reactions. Its ability to form stable tertiary and halogenated alcohols under mild conditions further highlights its uniqueness compared to similar compounds .
Properties
IUPAC Name |
2,2-bis(trifluoromethyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6O/c5-3(6,7)2(1-11-2)4(8,9)10/h1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZSKEULTVZUAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80953823 | |
| Record name | 2,2-Bis(trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31898-68-7 | |
| Record name | 2,2-Bis(trifluoromethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31898-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2,2-bis(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031898687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Bis(trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3,-Trifluoro-2-(trifluoromethyl)-1,2-propenoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


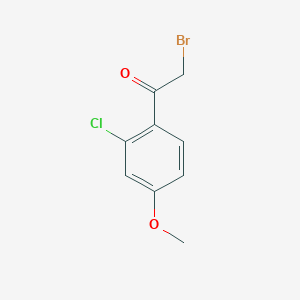
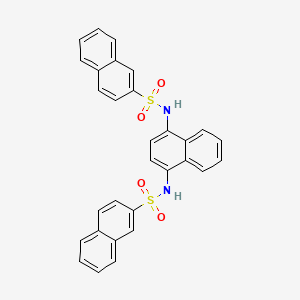

![methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B3041481.png)

![1-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B3041485.png)
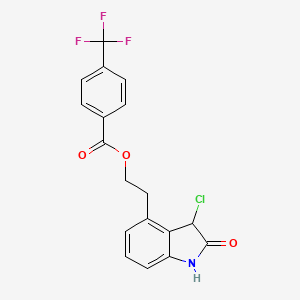
![2-chloro-N-{2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B3041487.png)
